![molecular formula C7H11NO2 B6358228 5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-55-2](/img/structure/B6358228.png)

5-Azaspiro[2.4]heptane-6-carboxylic acid

Übersicht

Beschreibung

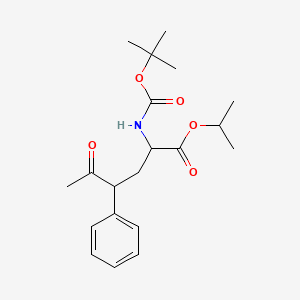

5-Azaspiro[2.4]heptane-6-carboxylic acid is a chemical compound with a molecular weight of 141.17 . It’s a useful intermediate in the synthesis of biologically active molecules, especially in the synthesis of hepatitis C virus NS5A inhibitors .

Synthesis Analysis

The preparation of 5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives generally involves treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through Simmon-Smith reaction or its different variations .Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.4]heptane-6-carboxylic acid is complex due to the presence of a spirocyclic structure . The spirocyclic structure is a type of cyclic compound where two rings share a single atom, which in this case is a carbon atom.Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Molecules

5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are useful intermediates in the synthesis of biologically active molecules . They are often used in medicinal chemistry as versatile starting materials .

Hepatitis C Virus (HCV) Treatment

One of the most significant applications of 5-Azaspiro[2.4]heptane-6-carboxylic acid is in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors . It has been found to be a key element in the synthesis of ledipasvir , a potent non-structural protein 5A (NS5A) inhibitor that is used for treatment of HCV infections .

Preparation of Reagents for HCV Treatment

5-Azaspiro[2.4]heptane-6-carboxylic acid, or 4-spirocyclopropyl proline, and its derivatives have been found to be useful intermediates in the preparation of reagents for the treatment of HCV infection .

Improved Process for Preparation

The compound is involved in an improved process for its preparation and that of its derivatives . This process is generally more practical and suitable for large-scale synthesis .

Enantioselective Preparation

There is a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .

Industrial Synthesis of Antiviral Ledipasvir

The compound is a key element in the industrial synthesis of the antiviral ledipasvir . This is a significant application given the widespread prevalence of HCV infections worldwide .

Wirkmechanismus

Target of Action

5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are primarily used as intermediates in the synthesis of biologically active molecules, particularly in the synthesis of hepatitis C virus NS5A inhibitors . The NS5A protein is a zinc-binding protein that plays a crucial role in the replication of the hepatitis C virus, making it a primary target for antiviral drugs .

Mode of Action

The exact mode of action of 5-Azaspiro[2Given its use in the synthesis of hepatitis c virus ns5a inhibitors, it can be inferred that it likely interacts with the ns5a protein or other components of the viral replication machinery .

Biochemical Pathways

The specific biochemical pathways affected by 5-Azaspiro[2As an intermediate in the synthesis of hepatitis c virus ns5a inhibitors, it is likely involved in disrupting the viral replication process .

Pharmacokinetics

The pharmacokinetic properties of 5-Azaspiro[2As an intermediate in drug synthesis, its ADME properties would largely depend on the final drug molecule it contributes to .

Result of Action

The molecular and cellular effects of 5-Azaspiro[2As an intermediate in the synthesis of hepatitis c virus ns5a inhibitors, its ultimate effect would be to inhibit the replication of the hepatitis c virus .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Azaspiro[2Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and reactivity .

Eigenschaften

IUPAC Name |

5-azaspiro[2.4]heptane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOAMAASOUOLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(NC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptane-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)

![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)